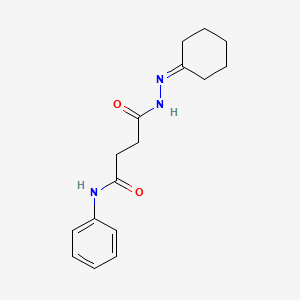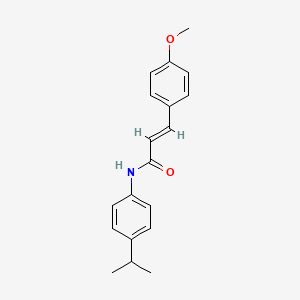![molecular formula C18H18F3NO2 B5694825 4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5694825.png)
4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide, also known as IBTFA, is a chemical compound that has gained attention in scientific research due to its potential as a biological tool. IBTFA is a member of the benzamide family and has a molecular formula of C18H20F3NO2.
Mécanisme D'action
4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide inhibits CK2 by binding to the ATP-binding site of the kinase. This binding prevents the transfer of phosphate groups from ATP to target proteins, which is necessary for the activation of CK2. The inhibition of CK2 by 4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to have downstream effects on several cellular processes, including the regulation of gene expression and the modulation of signaling pathways.
Biochemical and Physiological Effects:
4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that 4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide has anti-inflammatory effects and can reduce the severity of autoimmune diseases. Additionally, 4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide in lab experiments is its selectivity for CK2 inhibition. This selectivity allows for the specific targeting of CK2-dependent cellular processes without affecting other cellular processes. Additionally, 4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to have low toxicity in vitro and in vivo, making it a safe and effective biological tool. One limitation of using 4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the use of 4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide in scientific research. One potential direction is the development of more potent and selective CK2 inhibitors based on the structure of 4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide. Additionally, 4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide could be used in combination with other therapeutic agents to enhance their efficacy in the treatment of diseases. Finally, 4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide could be used to investigate the role of CK2 in other cellular processes and signaling pathways.
Méthodes De Synthèse
The synthesis of 4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide can be achieved through a multi-step process. The first step involves the reaction of 3-(trifluoromethyl)aniline with isobutyl chloroformate to produce 3-(trifluoromethyl)phenyl isobutyl carbamate. The second step involves the reaction of the carbamate with benzoyl chloride to produce 4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide. This synthesis method has been reported in the literature and has been successfully replicated in several studies.
Applications De Recherche Scientifique
4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide has been used as a biological tool in several scientific research studies. One of the primary applications of 4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide is as a selective inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in several cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 has been shown to have therapeutic potential in the treatment of several diseases, including cancer and neurodegenerative disorders.
Propriétés
IUPAC Name |
4-(2-methylpropoxy)-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-12(2)11-24-16-8-6-13(7-9-16)17(23)22-15-5-3-4-14(10-15)18(19,20)21/h3-10,12H,11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLNQTLQBMVHJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methylpropoxy)-N-[3-(trifluoromethyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5694763.png)
![3-{[(3-acetylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5694767.png)

![N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide](/img/structure/B5694772.png)

![2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5694805.png)

![2-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5694817.png)
![N-[3-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5694824.png)
![N-(4-fluorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5694832.png)
![1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5694837.png)
![2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5694838.png)
